![molecular formula C19H15Cl2N3O2 B2640323 3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide CAS No. 1209349-10-9](/img/structure/B2640323.png)
3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, MLN4924, and has been shown to have a number of interesting properties that make it a useful tool in a variety of different research applications.
作用機序
The mechanism of action of MLN4924 involves its inhibition of NAE. NAE is an enzyme that is involved in the process of NEDD8 conjugation, which is a post-translational modification that is important for the regulation of protein activity. By inhibiting NAE, MLN4924 can disrupt this process and lead to the accumulation of proteins that are important for the regulation of cell growth and division. This can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN4924 are complex and have been the subject of extensive research. Some of the key effects of this compound include its ability to inhibit the activity of NAE, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MLN4924 has been shown to have anti-inflammatory effects and may be useful in the treatment of other diseases that involve inflammation.
実験室実験の利点と制限
There are several advantages to using MLN4924 in laboratory experiments. One of the key advantages is its ability to selectively inhibit the activity of NAE, which makes it a useful tool for studying the role of this enzyme in various cellular processes. Additionally, MLN4924 has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that are used in cancer research.
However, there are also some limitations to using MLN4924 in laboratory experiments. One of the main limitations is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the precise mechanism of action of MLN4924 is still not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
将来の方向性
There are many potential future directions for research on MLN4924. One area of interest is the development of new cancer therapies that are based on the inhibition of NAE. Additionally, there is interest in exploring the potential anti-inflammatory effects of MLN4924 and its potential use in the treatment of other diseases that involve inflammation. Finally, there is interest in further elucidating the mechanism of action of MLN4924 and its potential use as a tool for studying cellular processes that are regulated by NAE.
合成法
The synthesis of MLN4924 is a complex process that involves several different steps. The first step is the preparation of the starting materials, which includes the synthesis of 2-chloro-6-nitropyridine and 4-(4-methoxyphenylamino)aniline. These two compounds are then reacted together to form the intermediate product, 3,6-dichloro-N-(4-nitrophenyl)pyridine-2-carboxamide. Finally, this intermediate is reduced to form the final product, MLN4924.
科学的研究の応用
MLN4924 has been shown to have a number of potential applications in scientific research. One of the most promising areas of research involves its use in the treatment of cancer. MLN4924 has been shown to inhibit the activity of a protein called NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting the activity of NAE, MLN4924 can help to slow down the growth of cancer cells and potentially even kill them.
特性
IUPAC Name |
3,6-dichloro-N-[4-(4-methoxyanilino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-26-15-8-6-13(7-9-15)22-12-2-4-14(5-3-12)23-19(25)18-16(20)10-11-17(21)24-18/h2-11,22H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIKZVWSBWRBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
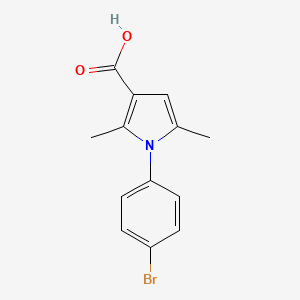
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
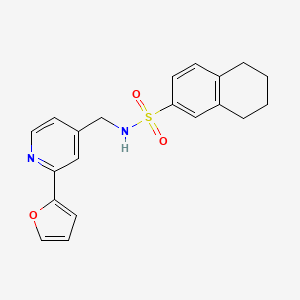
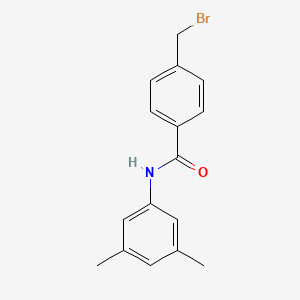

![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)
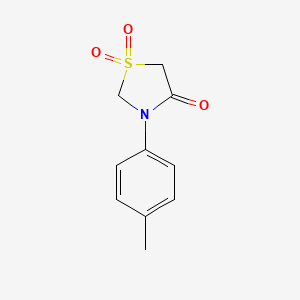

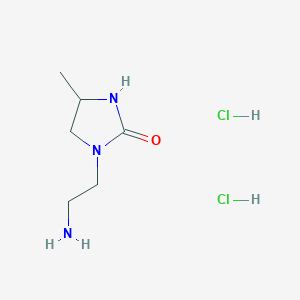
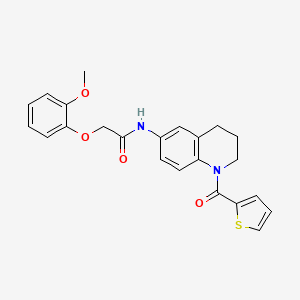
![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2640260.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2640261.png)

